7-Bromo-4-methoxybenzo[D]thiazole
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Overview
Description
7-Bromo-4-methoxybenzo[D]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a bromine atom at the 7th position and a methoxy group at the 4th position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxybenzo[D]thiazole typically involves the bromination of 4-methoxybenzo[D]thiazole. One common method is the reaction of 4-methoxybenzo[D]thiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs electrosynthesis, which is an energy-efficient and environmentally friendly method. This process involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as both an electrolyte and a brominating agent .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-methoxybenzo[D]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzothiazoles .
Scientific Research Applications
7-Bromo-4-methoxybenzo[D]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxybenzo[D]thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in bacteria by binding to the LasR receptor, thereby preventing the expression of virulence factors . The compound’s aromatic structure allows it to interact with various enzymes and receptors, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
- 7-Bromo-2-chloro-6-methoxybenzo[D]thiazole
- 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Comparison: Compared to other benzothiazole derivatives, 7-Bromo-4-methoxybenzo[D]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4th position and bromine at the 7th position make it particularly effective in certain biological applications, such as quorum sensing inhibition .
Properties
Molecular Formula |
C8H6BrNOS |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
7-bromo-4-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-6-3-2-5(9)8-7(6)10-4-12-8/h2-4H,1H3 |
InChI Key |
NKZURYCRNFASQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)SC=N2 |
Origin of Product |
United States |
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